molecular formula C2H6N4O2 B021567 Oxalyl dihydrazide CAS No. 996-98-5

Oxalyl dihydrazide

Cat. No.: B021567
CAS No.: 996-98-5
M. Wt: 118.1 g/mol
InChI Key: SWRGUMCEJHQWEE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Oxalyl dihydrazide, also known as Oxalyldihydrazide, is an organic compound with the formula NH2NHCOCONHNH2 . It can act as a ligand on some divalent first-row transition metals like manganese, iron, cobalt, nickel, copper, or zinc . These metals play crucial roles in various biological processes, and their interaction with this compound could potentially influence these processes.

Mode of Action

It has been used as a crosslinker for the enrichment of carbonylated proteins within a microfluid chip . Carbonylation is a protein modification that occurs under oxidative stress, and the ability of this compound to crosslink these proteins suggests it may interact with them, potentially altering their function.

Biochemical Pathways

This compound has been shown to interact with glutathione (GSH), a crucial antioxidant in cells . GSH selectively triggered fluorescence recovery through forming stronger hydrogen bonds with this compound than other biological thiols . This suggests that this compound may influence the redox status of cells and potentially affect various biochemical pathways related to oxidative stress.

Pharmacokinetics

It is known to be a colorless or white solid that is poorly soluble in cold water and insoluble in most organic solvents . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

Its ability to crosslink carbonylated proteins suggests it may have a role in modulating protein function . Additionally, its interaction with GSH could potentially influence the redox status of cells .

Action Environment

The action of this compound could be influenced by various environmental factors. For instance, its poor solubility in water and most organic solvents could affect its stability and efficacy . Furthermore, its interaction with biological thiols like GSH could be influenced by the redox environment within cells .

Comparison with Similar Compounds

Oxalyl dihydrazide is similar to other hydrazides, such as:

  • Succinic dihydrazide
  • Carbohydrazide
  • Thiocarbohydrazide
  • Thiosemicarbazide
  • Semicarbazide hydrochloride
  • Formic hydrazide
  • Propanoic acid hydrazide

Compared to these compounds, oxalyldihydrazide is unique in its ability to form complexes with a wide range of metals and its use as a crosslinker in biological applications.

Properties

IUPAC Name

ethanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O2/c3-5-1(7)2(8)6-4/h3-4H2,(H,5,7)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRGUMCEJHQWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870823
Record name Oxalyl hydrazide
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Molecular Weight

118.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-98-5
Record name Oxalic acid, dihydrazide
Source CAS Common Chemistry
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Record name Oxalic acid hydrazide
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Record name Oxalyl dihydrazide
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Record name Ethanedioic acid, 1,2-dihydrazide
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Record name Oxalyl hydrazide
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Record name Oxalohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Oxalyldihydrazide's primary interaction involves its hydrazide groups (–CONHNH2). These groups exhibit strong affinity for carbonyl groups (C=O), especially those present in oxidized proteins known as carbonylated proteins. [, , ] This interaction leads to the formation of stable hydrazone bonds, allowing for the capture and enrichment of carbonylated proteins for analysis. [, ] This capture mechanism is particularly useful in studying oxidative stress, as carbonylated proteins serve as a marker for this condition. [, ]

A:* Molecular Formula: C2H6N4O2* Molecular Weight: 118.10 g/mol* Spectroscopic Data: * Infrared (IR) Spectroscopy: Shows characteristic peaks for carbonyl (C=O) and amine (N–H) stretching vibrations. [, , ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon environments within the molecule. [, , ]

A: Oxalyldihydrazide has demonstrated good compatibility with various materials, including those used in microfluidic devices like poly(methyl methacrylate) (PMMA). [, ] This compatibility allows for its immobilization on PMMA surfaces to create platforms for capturing carbonylated proteins. [] Additionally, it exhibits stability under acidic conditions (pH 2), which is crucial for its use in spectrophotometric assays for determining the concentration of compounds like δ4-3-ketosteroids. []

A: Oxalyldihydrazide, in conjunction with copper catalysts and ketones, efficiently promotes the amination of aryl halides in aqueous solutions. [, ] This three-component catalytic system (CuO/Oxalyldihydrazide/hexane-2,5-dione) offers a cost-effective and environmentally friendly route for C–N bond formation, crucial in synthesizing various organic compounds. []

A: While computational studies specifically focusing on Oxalyldihydrazide are limited in the provided research, researchers have used COMSOL simulations to model fluid flow within microchannels functionalized with Oxalyldihydrazide. [] This modeling aids in understanding the capture dynamics of carbonylated proteins within these microfluidic devices. []

A: Oxalyldihydrazide demonstrates stability in methanolic solutions, as evidenced by its use in spectrophotometric assays for δ4-3-ketosteroids. [] Furthermore, research highlights its ability to form stable complexes with various metal ions, including trivalent chromium, manganese, and iron, indicating potential for creating stable formulations with enhanced properties. []

ANone: Specific SHE regulations and guidelines pertaining to Oxalyldihydrazide are not explicitly discussed in the provided research. It is crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on safe handling, storage, and disposal practices.

A: While the provided research doesn't offer direct comparisons to alternatives, it's important to consider that the choice of a suitable alternative depends heavily on the specific application. For instance, alternative crosslinkers or carbonyl-reactive reagents might exist for capturing carbonylated proteins. [, ] When selecting alternatives, factors like reactivity, specificity, and compatibility with the experimental setup are critical. [, ]

ANone: Specific strategies for recycling and waste management of Oxalyldihydrazide are not detailed in the provided research. It is essential to refer to relevant safety data sheets, regulatory guidelines, and local waste management protocols for appropriate disposal methods.

ANone: Research on Oxalyldihydrazide leverages diverse tools and resources, including:

  • Microfluidic platforms: Enable controlled and efficient capture of carbonylated proteins. [, ]
  • Spectroscopic techniques: Such as IR and NMR, are crucial for structural characterization and understanding molecular interactions. [, , , ]
  • Computational modeling: Tools like COMSOL facilitate the simulation and optimization of processes involving Oxalyldihydrazide, such as in microfluidic devices. []

ANone: While specific historical milestones aren't detailed, the research highlights the evolving role of Oxalyldihydrazide:

  • Early applications: Focused on its use as a reagent in spectrophotometric analysis, particularly for determining copper and other metal ions. [, , , ]
  • Recent advancements: Demonstrate its application as a crosslinker for capturing and enriching carbonylated proteins, showcasing its potential in oxidative stress research. [, ]

ANone: The research showcases the interdisciplinary nature of Oxalyldihydrazide studies:

  • Chemistry and Materials Science: Play a vital role in synthesizing, characterizing, and understanding its properties. [, , , ]
  • Analytical Chemistry: Drives its applications in spectrophotometric assays and microfluidic devices for capturing target molecules. [, , ]
  • Biological Sciences: Benefit from its ability to capture carbonylated proteins, enabling research on oxidative stress and related conditions. [, , ]

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